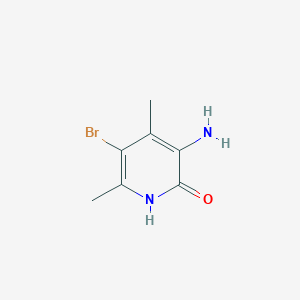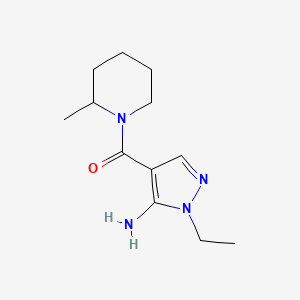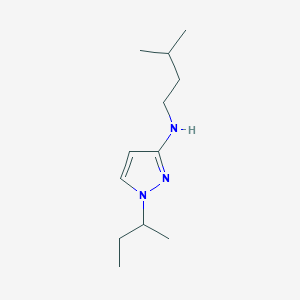![molecular formula C5H13N2O4P B11733922 (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)
(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a hydroxy group, and a phosphoryl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid typically involves the reaction of an appropriate amino acid derivative with a phosphorylating agent. One common method includes the use of aminoethylphosphonic acid as a starting material, which undergoes a series of reactions to introduce the hydroxy group and form the desired compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phosphoryl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can produce a variety of phosphorylated derivatives.
科学的研究の応用
(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation processes, which are crucial in regulating cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acids with phosphoryl groups, such as phosphoserine and phosphothreonine. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid apart is its unique combination of an amino group, hydroxy group, and phosphoryl group, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound for research and industrial applications.
特性
分子式 |
C5H13N2O4P |
|---|---|
分子量 |
196.14 g/mol |
IUPAC名 |
(2S)-2-[[1-aminoethyl(hydroxy)phosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-3(5(8)9)7-12(10,11)4(2)6/h3-4H,6H2,1-2H3,(H,8,9)(H2,7,10,11)/t3-,4?/m0/s1 |
InChIキー |
KNMLERFAMCGAST-WUCPZUCCSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NP(=O)(C(C)N)O |
正規SMILES |
CC(C(=O)O)NP(=O)(C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)

![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)
![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733894.png)



![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)
![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)
